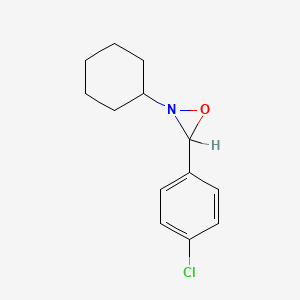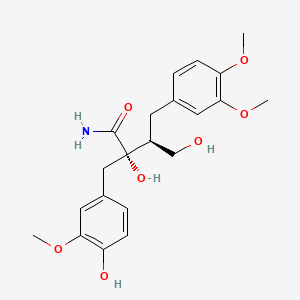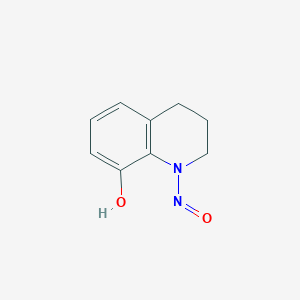
1-Nitroso-1,2,3,4-tetrahydroquinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitroso-1,2,3,4-tetrahydroquinolin-8-ol is a chemical compound with the molecular formula C9H10N2O2. It is known for its unique structure, which includes a nitroso group attached to a tetrahydroquinoline ring system.
Métodos De Preparación
The synthesis of 1-Nitroso-1,2,3,4-tetrahydroquinolin-8-ol typically involves the nitrosation of 1,2,3,4-tetrahydroquinolin-8-ol. This reaction is often carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl). The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions .
The key steps involve the careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Nitroso-1,2,3,4-tetrahydroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the nitroso group can lead to the formation of amine derivatives. Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
1-Nitroso-1,2,3,4-tetrahydroquinolin-8-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for complex molecule synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 1-Nitroso-1,2,3,4-tetrahydroquinolin-8-ol involves its interaction with molecular targets through its nitroso group. This group can participate in various chemical reactions, including nitrosation and oxidation, which can modify the activity of biological molecules. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
1-Nitroso-1,2,3,4-tetrahydroquinolin-8-ol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroquinolin-8-ol: Lacks the nitroso group, making it less reactive in certain chemical reactions.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a nitroso group, leading to different chemical properties and applications.
1-Nitroso-2,3,4,5-tetrahydroquinoline: Similar structure but with different positioning of the nitroso group, affecting its reactivity and applications.
Propiedades
Número CAS |
6640-49-9 |
|---|---|
Fórmula molecular |
C9H10N2O2 |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
1-nitroso-3,4-dihydro-2H-quinolin-8-ol |
InChI |
InChI=1S/C9H10N2O2/c12-8-5-1-3-7-4-2-6-11(10-13)9(7)8/h1,3,5,12H,2,4,6H2 |
Clave InChI |
VULBYYAWMUZJEK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=CC=C2)O)N(C1)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




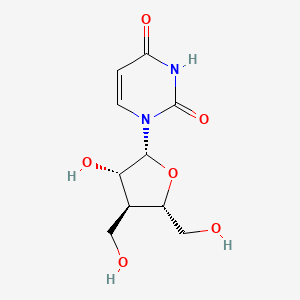
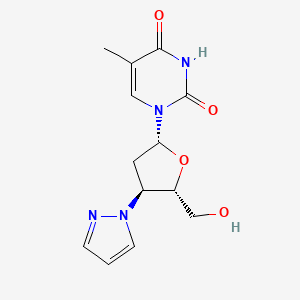
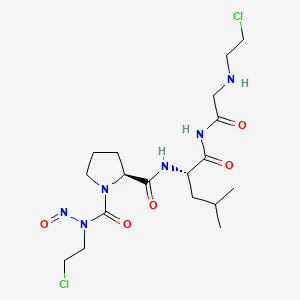

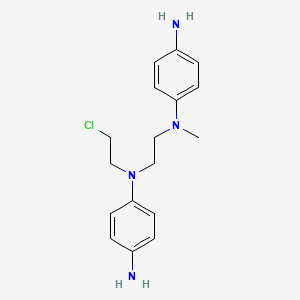


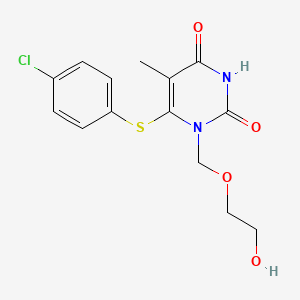
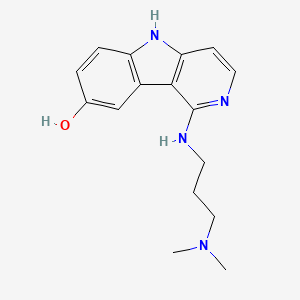
![8-Methylpyreno[1,2-b]pyran-9-one](/img/structure/B12791778.png)
